

"2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" HPLC analysis method

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Compound of Interest

Compound Name: 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

Cat. No.: B1281895

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An effective High-Performance Liquid Chromatography (HPLC) method for the analysis of "**2-Amino-1-(4-fluorophenyl)ethanone hydrochloride**" is crucial for quality control, stability testing, and impurity profiling in pharmaceutical research and development. This document provides a detailed application note and protocol for a robust reverse-phase HPLC (RP-HPLC) method, developed based on established analytical principles for similar compounds.

Application Notes

This method is designed for the quantitative determination of **2-Amino-1-(4-fluorophenyl)ethanone hydrochloride** and for the separation of its potential process-related impurities and degradation products. The procedure is applicable for assay and purity testing of the bulk drug substance. The inclusion of forced degradation studies ensures the stability-indicating nature of the method, which is a critical requirement for regulatory submissions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The chromatographic conditions were selected to provide a symmetrical peak shape, good resolution from potential impurities, and a reasonable run time. A C18 stationary phase is chosen for its hydrophobicity, which is suitable for retaining the analyte. The mobile phase, a mixture of an acidic phosphate buffer and acetonitrile, is optimized to achieve the desired retention and separation. The acidic pH of the mobile phase ensures the analyte, a primary amine, is in its protonated form, leading to better peak shape and retention on a reverse-phase

column. UV detection is employed based on the chromophoric nature of the 4-fluorophenyl group.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.^{[6][7]} Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis.

Table 1: HPLC Chromatographic Conditions

Parameter	Recommended Value
HPLC System	Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) B: Acetonitrile
Gradient Program	Isocratic
Mobile Phase Composition	Buffer (A) : Acetonitrile (B) (70:30 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	242 nm
Injection Volume	10 µL
Run Time	10 minutes

Reagent and Sample Preparation

- Mobile Phase Preparation:
 - Buffer (A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
 - Mobile Phase: Mix Buffer (A) and Acetonitrile (B) in the ratio of 70:30 (v/v).
- Standard Solution Preparation (100 µg/mL):
 - Accurately weigh about 10 mg of **2-Amino-1-(4-fluorophenyl)ethanone hydrochloride** reference standard into a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate to dissolve.
 - Dilute to the mark with the mobile phase and mix well.
- Sample Solution Preparation (100 µg/mL):
 - Accurately weigh about 10 mg of the **2-Amino-1-(4-fluorophenyl)ethanone hydrochloride** sample into a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate to dissolve.
 - Dilute to the mark with the mobile phase and mix well.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	Not more than 2.0
Theoretical Plates	Not less than 2000
%RSD of Peak Area	Not more than 2.0% (for 5 replicate injections of standard)

Analysis Procedure

- Inject the blank (mobile phase) once to ensure there are no interfering peaks.
- Inject the standard solution five times and verify that the system suitability criteria are met.
- Inject the sample solution in duplicate.
- Calculate the amount of **2-Amino-1-(4-fluorophenyl)ethanone hydrochloride** in the sample using the peak areas obtained from the standard and sample chromatograms.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1][2][4] The sample is subjected to various stress conditions to induce degradation.

Table 3: Forced Degradation Conditions

Stress Condition	Procedure
Acid Hydrolysis	Treat sample with 0.1 N HCl at 60 °C for 24 hours. Neutralize before injection.
Base Hydrolysis	Treat sample with 0.1 N NaOH at 60 °C for 24 hours. Neutralize before injection.
Oxidative Degradation	Treat sample with 3% H ₂ O ₂ at room temperature for 24 hours.
Thermal Degradation	Expose solid sample to 105 °C for 48 hours.
Photolytic Degradation	Expose sample solution to UV light (254 nm) and visible light for an extended period.

Data Presentation

The results of the method validation should be summarized in tables for clarity and easy interpretation.

Table 4: Example Linearity Data

Concentration (µg/mL)	Peak Area
50	500,000
75	750,000
100	1,000,000
125	1,250,000
150	1,500,000
Correlation Coefficient (r ²)	> 0.999

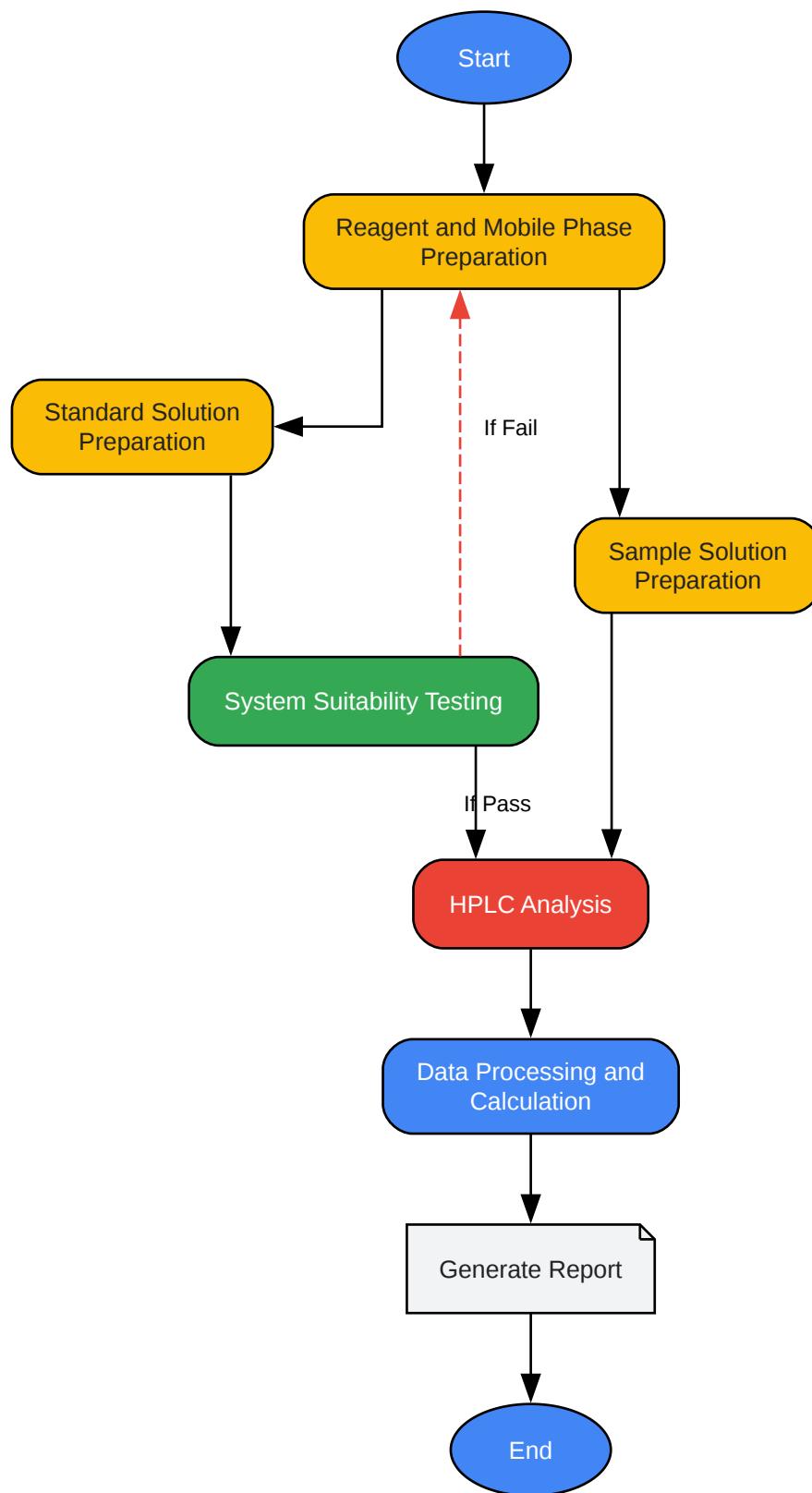
Table 5: Example Accuracy (Recovery) Data

Spiked Level (%)	Amount Added (mg)	Amount Recovered (mg)	% Recovery
80	8.0	7.95	99.38%
100	10.0	10.05	100.50%
120	12.0	11.90	99.17%

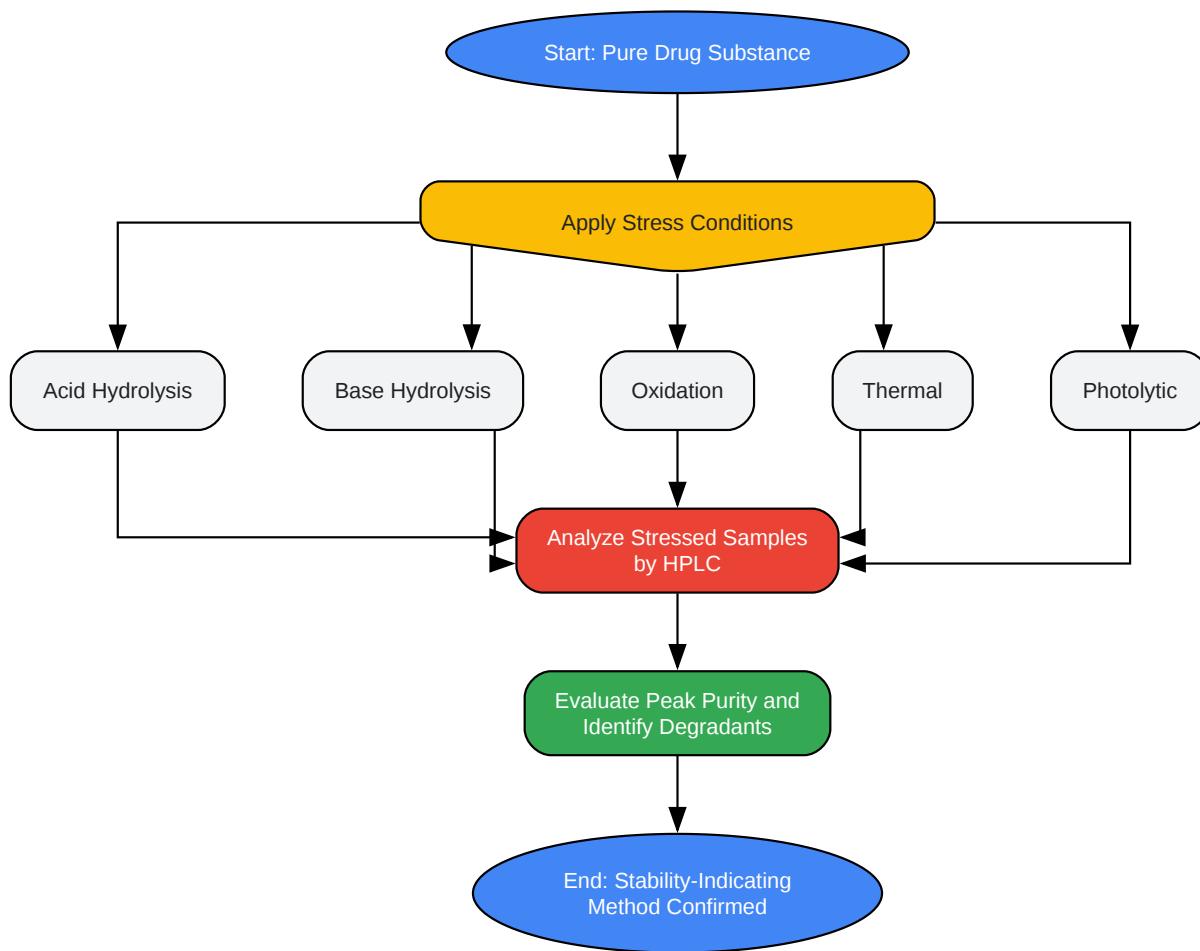
Table 6: Example Precision Data

Parameter	% RSD
Repeatability (n=6)	< 1.0
Intermediate Precision (n=6)	< 2.0

Visualizations

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Caption: Workflow for the HPLC analysis of **2-Amino-1-(4-fluorophenyl)ethanone hydrochloride**.



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Caption: Workflow for forced degradation studies to establish a stability-indicating HPLC method.

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